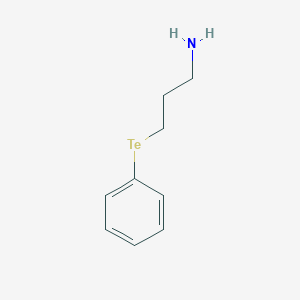
1-Propanamine, 3-(phenyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(phenyltelluro)- is an organic compound that belongs to the class of amines It consists of a propanamine backbone with a phenyltelluro group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-(phenyltelluro)- can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanamine with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-Propanamine, 3-(phenyltelluro)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Propanamine, 3-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenyltelluro group to a tellurol group using reducing agents like sodium borohydride.
Substitution: The phenyltelluro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Telluroxides, tellurones.
Reduction: Tellurol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanamine, 3-(phenyltelluro)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(phenyltelluro)- involves its interaction with various molecular targets. The phenyltelluro group can undergo redox reactions, allowing it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity through covalent bonding or redox reactions.
Comparison with Similar Compounds
1-Propanamine, 3-(phenylseleno)-: Similar structure with a phenylseleno group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylthio)-: Contains a phenylthio group instead of a phenyltelluro group.
1-Propanamine, 3-(phenylsulfonyl)-: Features a phenylsulfonyl group in place of the phenyltelluro group.
Uniqueness: 1-Propanamine, 3-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific chemical and biological applications.
Properties
CAS No. |
166830-87-1 |
|---|---|
Molecular Formula |
C9H13NTe |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
3-phenyltellanylpropan-1-amine |
InChI |
InChI=1S/C9H13NTe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |
InChI Key |
RWVZLJNJCQKZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















